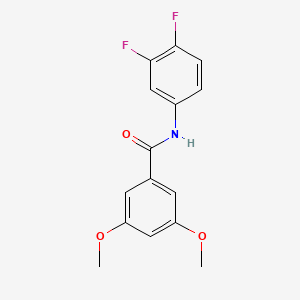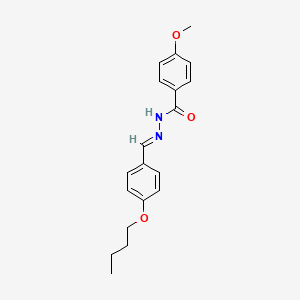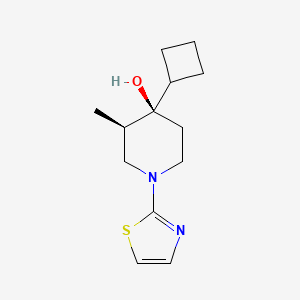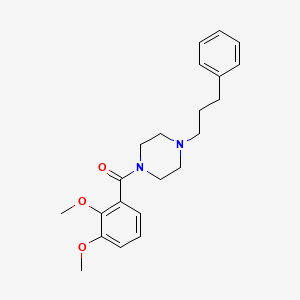![molecular formula C15H13FN4O2 B5510480 8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)
8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity and functionalization. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives by condensation, followed by hydrogenolysis and reaction with propargyl bromide, highlighting the methodological diversity in synthesizing quinoline compounds (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Kethireddy et al. (2017) demonstrated the synthesis of quinoxaline and 1,3,4-oxadiazole derivatives, emphasizing the importance of quinoxalines and oxadiazoles in medicinal chemistry (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a critical role in their biological activity. Vaksler et al. (2023) proposed the synthesis of a quinoline derivative with potential antimicrobial and antiviral drug applications, where the molecular and crystal structures were defined and described, showcasing the significance of structural analysis in drug design (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, contributing to their broad spectrum of biological activities. Faldu et al. (2014) synthesized quinoline derivatives and screened them for antimicrobial activity, illustrating the chemical diversity and potential therapeutic applications of these compounds (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Evaluation
A study by Dinakaran et al. (2008) involved the synthesis and evaluation of novel derivatives for antimycobacterial activity. The synthesized compounds were tested against various strains of Mycobacterium tuberculosis, demonstrating significant in vitro and in vivo activity. The most active compound exhibited substantial bacterial load reduction in lung and spleen tissues, highlighting the potential of such derivatives in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Fluorescent Derivative Synthesis
Gracheva et al. (1982) described the synthesis of quinoline derivatives with fluorogenic groups. This research focuses on the development of compounds that could be used in biochemistry and medicine for studying biological systems, highlighting the versatility of quinoline derivatives in scientific research (Gracheva, Kovel'man, & Tochilkin, 1982).
Antibacterial Activity of Quinolone Derivatives
Inoue et al. (1994) synthesized a novel series of tetracyclic quinolone antibacterials incorporating thiazolopyrazine. These compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential of quinoline derivatives in developing new antibacterial agents (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).
Synthesis and Characterization of Novel Derivatives
Adimule et al. (2014) conducted a study on the synthesis of novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, exploring their antibacterial and anticancer properties. This work exemplifies the ongoing efforts to develop new compounds with potential therapeutic applications, demonstrating the significance of quinoline derivatives in medicinal chemistry (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).
GABAA/Benzodiazepine Receptor Activity
Tenbrink et al. (1994) explored a new series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, for their high affinity binding to the GABAA/benzodiazepine receptor. This study provides insight into the role of quinoline derivatives in neurological research, potentially contributing to the development of new therapeutic agents for neurological disorders (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-18-19-13(22-9)8-20(2)15(21)12-7-6-10-4-3-5-11(16)14(10)17-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIWWLCENOSJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)





![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)